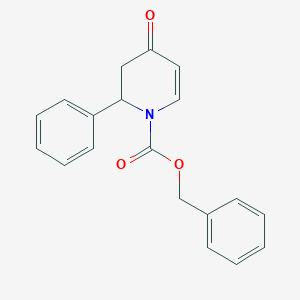
benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate
Cat. No. B177920
Key on ui cas rn:
126378-73-2
M. Wt: 307.3 g/mol
InChI Key: HTXHSSNSXZBPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07619092B2
Procedure details


In 40 ml of tetrahydrofuran was dissolved 5.46 g of 4-methoxypyridine, and added dropwise thereto was 55 ml of a 1M phenylmagnesiumbromide-tetrahydrofuran solution under nitrogen atmosphere at −60° C. of below. Subsequently, added dropwise thereto was a solution of 10.24 g of benzyl chloroformate in 50 ml of tetrahydrofuran, and the mixture was stirred for 3 hours. The temperature of the mixture was raised to room temperature, and 120 ml of a 5% aqueous citric acid solution was added thereto. The mixture was extracted with ethyl acetate and washed with saturated brine. The organic layer was dried and concentrated. To the residue was added diisopropyl ether and the precipitates were collected by filtration, to give 8.51 g of 1-benzyloxycarbonyl-4-oxo-2-phenyl-3,4-dihydro-2H-pyridine.
Name
phenylmagnesiumbromide tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[C:9]1([Mg]Br)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O1CCCC1.Cl[C:23]([O:25][CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:24].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1>[CH2:26]([O:25][C:23]([N:6]1[CH:7]=[CH:8][C:3](=[O:2])[CH2:4][CH:5]1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:24])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
phenylmagnesiumbromide tetrahydrofuran
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br.O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
10.24 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
5.46 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at −60° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Subsequently, added dropwise
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added diisopropyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitates were collected by filtration
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C(CC(C=C1)=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.51 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
